N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
CAS No.:
Cat. No.: VC16314030
Molecular Formula: C16H13FN4OS2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13FN4OS2 |
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Molecular Weight | 360.4 g/mol |
IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C16H13FN4OS2/c1-8-12(23-14(18-8)10-3-2-4-11(17)7-10)13(22)19-16-21-20-15(24-16)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,19,21,22) |
Standard InChI Key | WWUSXBMQIIVZIW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)C4CC4 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound integrates three distinct heterocyclic systems: a 1,3,4-thiadiazole ring substituted at position 5 with a cyclopropyl group, a 4-methylthiazole-5-carboxamide backbone, and a 3-fluorophenyl moiety at position 2 of the thiazole ring. This arrangement confers significant steric and electronic diversity, which may influence its reactivity and intermolecular interactions .
Key Functional Groups
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1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its metabolic stability and role in modulating pharmacokinetic properties .
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Thiazole-5-carboxamide: A scaffold frequently associated with antimicrobial and anticancer activities due to its ability to engage hydrogen bonding and π-π stacking interactions .
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3-Fluorophenyl Group: The fluorine atom enhances lipophilicity and bioavailability while resisting oxidative metabolism, a common strategy in drug design .
Molecular Formula and Descriptors
The molecular formula C₁₇H₁₄FN₅OS₂ corresponds to a molecular weight of 395.46 g/mol. Computational descriptors derived from analogous structures suggest moderate hydrophobicity (logP ≈ 2.8) and polar surface area (≈110 Ų), indicative of potential blood-brain barrier permeability .
Property | Value |
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Molecular Formula | C₁₇H₁₄FN₅OS₂ |
Molecular Weight | 395.46 g/mol |
Calculated logP | 2.8 ± 0.3 |
Polar Surface Area | 110 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Synthesized via cyclocondensation of thiosemicarbazide with cyclopropanecarboxylic acid, followed by oxidative cyclization .
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2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid: Prepared through Hantzsch thiazole synthesis using 3-fluorobenzaldehyde, thiourea, and ethyl acetoacetate, followed by hydrolysis .
Coupling Strategy
The final step involves amide bond formation between the thiadiazole amine and thiazole carboxylic acid. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DMF or THF is a plausible route, as demonstrated for related sulfonamide-triazole hybrids .
Reaction Conditions
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Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)
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Coupling Agent: Hydroxybenzotriazole (HOBt)
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Solvent: Anhydrous DMF
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Temperature: 0°C → room temperature, 12–24 hours
Physicochemical and Spectroscopic Properties
Solubility and Stability
Preliminary predictions using the Advanced Chemistry Development (ACD) Labs suite suggest:
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Aqueous Solubility: ~0.1 mg/mL at pH 7.4, indicating limited water solubility.
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Chemical Stability: Susceptible to hydrolysis at extreme pH (pH < 2 or > 10) due to the labile amide bond .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-F (1250 cm⁻¹) .
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¹H NMR (DMSO-d₆): Key signals at δ 1.2–1.4 (cyclopropyl CH₂), δ 2.6 (thiazole-CH₃), δ 7.2–7.8 (fluorophenyl aromatic protons), and δ 10.5 (amide NH) .
Biological Evaluation and Hypothetical Applications
Anticancer Activity
Thiazole-5-carboxamides demonstrate inhibitory effects on kinases (e.g., EGFR, VEGFR) and tubulin polymerization. Molecular docking studies of similar compounds suggest binding affinities (Kᵢ: 50–100 nM) to the ATP-binding pocket of tyrosine kinases .
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